molecular formula C19H21NO8 B11482194 4,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

4,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B11482194
M. Wt: 391.4 g/mol
InChI Key: LCKWNZLMISCICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-DIMETHOXY-N-(3,4,5-TRIMETHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole core with multiple methoxy groups and a carboxamide functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIMETHOXY-N-(3,4,5-TRIMETHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzodioxole Core: The benzodioxole core can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxamide Formation: The carboxamide group is introduced through an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,7-DIMETHOXY-N-(3,4,5-TRIMETHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the carboxamide group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy group substitution.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4,7-DIMETHOXY-N-(3,4,5-TRIMETHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-DIMETHOXY-N-(3,4,5-TRIMETHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxylic acid
  • 3,4,5-Trimethoxyphenylacetic acid
  • 4,7-Dimethoxy-2H-1,3-benzodioxole

Uniqueness

4,7-DIMETHOXY-N-(3,4,5-TRIMETHOXYPHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its combination of multiple methoxy groups and a carboxamide functional group, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial use.

Properties

Molecular Formula

C19H21NO8

Molecular Weight

391.4 g/mol

IUPAC Name

4,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H21NO8/c1-22-12-6-10(7-13(23-2)16(12)26-5)20-19(21)11-8-14(24-3)17-18(15(11)25-4)28-9-27-17/h6-8H,9H2,1-5H3,(H,20,21)

InChI Key

LCKWNZLMISCICV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=C3C(=C2OC)OCO3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.